Ethyl 5-amino-6-bromopyrazine-2-carboxylate

Description

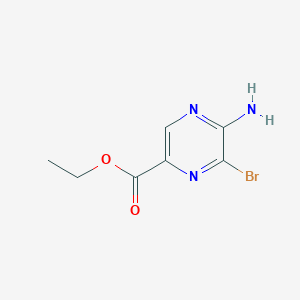

Ethyl 5-amino-6-bromopyrazine-2-carboxylate (CAS 1353101-81-1) is a pyrazine derivative with the molecular formula C₇H₈BrN₃O₂ and a molecular weight of 246.06 g/mol. It features a pyrazine core substituted with an amino group at position 5, a bromine atom at position 6, and an ethyl ester group at position 2 (Figure 1). This compound is commercially available with a purity of 98% . Its structural attributes make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifications targeting heterocyclic bioactive molecules.

Properties

IUPAC Name |

ethyl 5-amino-6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)4-3-10-6(9)5(8)11-4/h3H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMFRCRCLKTOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Ethyl 5-amino-6-bromopyrazine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-amino-6-bromopyrazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic substitution reactions. The carboxylate group can form hydrogen bonds and interact with various biomolecules.

Comparison with Similar Compounds

Substituent Effects: Amino and Halogen Groups

The presence of 5-amino and 6-bromo substituents distinguishes this compound from analogs. For example:

- Ethyl 5-bromopyrazine-2-carboxylate (CAS 36070-83-4) omits the amino group, limiting hydrogen-bonding interactions critical for biological target binding .

The amino group enhances solubility in polar solvents and facilitates nucleophilic reactions, while the bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings, as demonstrated in the synthesis of pyrrolo[2,3-b]pyrazine derivatives .

Ester Group Variations: Ethyl vs. Methyl

- Methyl 5-amino-6-bromopyrazine-2-carboxylate (EN300-310972) shares the same substituents but uses a methyl ester. However, ethyl esters generally exhibit higher metabolic stability in vivo due to slower esterase cleavage .

Positional Isomerism

- Methyl 3-amino-6-bromopyrazine-2-carboxylate () features a 3-amino group instead of 5-amino. Positional isomerism can drastically alter electronic properties; the 5-amino group in the target compound likely creates a more electron-rich pyrazine ring, favoring electrophilic substitutions at position 3 or 4.

Functional Group Modifications

- 3-Amino-6-bromopyrazine-2-carboxamide (CAS 17890-77-6) replaces the ester with a carboxamide group.

- 3-Amino-6-bromopyrazine-2-carbaldehyde (CAS 1196156-63-4) introduces an aldehyde group, enabling condensation reactions (e.g., Schiff base formation) but reducing stability under acidic conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 5-amino-6-bromopyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its pyrazine structure, which includes an amino group and a bromine atom. The compound can undergo various chemical reactions, including substitution, oxidation, and ester hydrolysis. Its synthesis often involves the bromination of pyrazine derivatives followed by the introduction of the amino group through nucleophilic substitution reactions.

Common Reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction: The amino group may be oxidized or reduced under specific conditions.

- Ester Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related pyrazine derivatives. For instance, T-1106, a pyrazine derivative, demonstrated significant antiviral activity against yellow fever virus (YFV) in animal models. The minimal effective dose was observed at 32 mg/kg/day, with treatment showing improved survival rates when administered post-infection . Although specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.

Anti-inflammatory Effects

Pyrazine derivatives have been noted for their anti-inflammatory properties. The P2Y14 receptor, a target for anti-inflammatory drugs, has been studied for its role in mediating inflammatory responses. Compounds that inhibit this receptor could provide therapeutic benefits in conditions like asthma and neurodegeneration . this compound may exert similar effects through modulation of inflammatory pathways.

Case Studies

-

Inhibition of Cancer Cell Growth:

A study on bis-steroidal pyrazines indicated that certain derivatives significantly inhibited cancer cell growth in both murine and human cancer cell lines. This suggests that this compound could be explored for similar anticancer properties due to its structural attributes . -

Cholinesterase Inhibition:

Research into related compounds has shown that certain pyrazines can inhibit cholinesterases, which are implicated in Alzheimer's disease. These findings suggest that this compound might also be evaluated for its potential as a cholinesterase inhibitor .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets and pathways due to the presence of functional groups that facilitate biochemical reactions. This interaction may influence enzyme activity and cellular processes, warranting further investigation to identify precise molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.